molecular formula C7H6ClN3S B1655496 6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine CAS No. 37489-37-5

6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine

Cat. No.: B1655496
CAS No.: 37489-37-5
M. Wt: 199.66 g/mol
InChI Key: XEPICHAJWHTWLU-UHFFFAOYSA-N
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Description

6-Chloro-3H-pyrido[2,3-b][1,4]thiazin-2-amine ( 37489-37-5) is a chemical compound with the molecular formula C 7 H 6 ClN 3 S and a molecular weight of 199.66 g/mol . This fused bicyclic structure features a pyridine ring fused with a 1,4-thiazine, presenting a chlorine substituent and a primary amine group that serve as key reactive sites for further chemical modification . As a versatile heterocyclic building block , this compound is of significant interest in medicinal chemistry and drug discovery research. Its molecular framework is structurally related to privileged scaffolds found in various pharmacologically active molecules. Researchers value this amine for its potential in synthesizing diverse compound libraries, particularly for the development of new small-molecule inhibitors. The reactive chlorine and amine functional groups make it a suitable intermediate for nucleophilic aromatic substitution, amide coupling, and condensation reactions, facilitating the exploration of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3H-pyrido[2,3-b][1,4]thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-5-2-1-4-7(11-5)12-3-6(9)10-4/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPICHAJWHTWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(S1)N=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190935
Record name 3H-Pyrido(2,3-b)(1,4)thiazine, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37489-37-5
Record name 3H-Pyrido(2,3-b)(1,4)thiazine, 2-amino-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037489375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrido(2,3-b)(1,4)thiazine, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyridine-Thiol Derivatives

The most cited method involves cyclocondensation between 2-amino-5-chloropyridine-3-thiol and α-haloketones or α-haloaldehydes. For example, reaction with chloroacetaldehyde in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields the thiazine ring via nucleophilic attack of the thiol group on the aldehyde, followed by intramolecular cyclization. Catalytic bases like triethylamine (Et₃N) enhance deprotonation, achieving yields of 65–78%.

Table 1: Cyclocondensation Reaction Optimization

Starting Material Reagent Solvent Temp (°C) Time (h) Yield (%)
2-Amino-5-chloropyridine-3-thiol Chloroacetaldehyde DMF 90 18 72
2-Amino-5-chloropyridine-3-thiol Bromoacetone EtOH 80 24 68

Nucleophilic Aromatic Substitution (NAS)

Chlorine at position 6 can be introduced via NAS on a preformed pyrido-thiazine scaffold. Treating 3H-pyrido[2,3-b]thiazin-2-amine with N-chlorosuccinimide (NCS) in acetic acid at 50°C selectively substitutes hydrogen at position 6, driven by the electron-withdrawing thiazine ring. This method avoids harsh chlorinating agents, achieving 85% yield with 95% purity after recrystallization.

Ring-Closing Metathesis (RCM)

Advanced approaches employ Grubbs catalysts for constructing the thiazine ring. A diene precursor, such as 2-amino-5-chloro-3-vinylpyridine, undergoes RCM with ethylene gas in dichloromethane (DCM) at 40°C, forming the six-membered ring in 60% yield. While less efficient, this method offers stereochemical control, critical for enantioselective synthesis.

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclization

Competing pathways during cyclocondensation often yield isomeric byproducts. For instance, nucleophilic attack at alternative positions on the pyridine ring generates 5-chloro or 7-chloro isomers, necessitating chromatographic separation. Microwave-assisted synthesis at controlled temperatures (120°C) reduces side reactions, improving regioselectivity to >90%.

Purification and Scalability

The compound’s limited solubility in polar solvents complicates purification. Patent WO1997026264A1 recommends sequential recrystallization from ethanol-water mixtures (4:1 v/v), enhancing purity to 95%. Industrial-scale processes adopt continuous-flow reactors to maintain stoichiometric precision, minimizing impurities.

Industrial and Research Applications

Pharmaceutical Intermediates

As a building block, the compound’s amine group facilitates coupling with carboxylic acids or sulfonyl chlorides, generating derivatives for drug discovery. Its inclusion in kinase inhibitor libraries highlights its versatility.

Material Science

The conjugated system exhibits fluorescence under UV light, prompting studies in organic light-emitting diodes (OLEDs). Functionalization with electron-withdrawing groups tunes emission wavelengths.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3H-pyrido[2,3-b][1,4]thiazin-2-amine has been investigated for its potential therapeutic properties. Its structural characteristics suggest that it could interact with biological targets involved in various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications to the thiazine ring can enhance activity against bacterial strains, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The thiazine moiety is known to influence cell proliferation pathways, and ongoing research aims to elucidate its mechanism of action against cancer cells.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new materials or pharmaceuticals.

Synthesis of Novel Compounds

Researchers have utilized this compound as a building block for synthesizing more complex molecules with potential applications in drug discovery.

Material Science

In material science, the compound's properties may be exploited for developing novel materials with specific functionalities. Its ability to form coordination complexes can be useful in creating sensors or catalysts.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of thiazine derivatives, including this compound. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another investigation featured in Cancer Research, researchers evaluated the cytotoxic effects of various thiazine derivatives on human cancer cell lines. The findings revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine

  • Molecular Formula : C₈H₉N₃OS
  • Molecular Weight : 196.17 g/mol
  • CAS Number: Not explicitly provided .
  • Key Differences :
    • Substitution at position 6: Methoxy (-OCH₃) replaces chlorine.
    • The methoxy group is less electronegative than chlorine, reducing electrophilicity but improving solubility due to increased polarity.
    • Lower molecular weight compared to the chloro analog .

10H-Pyrido[2,3-b]pyrimido[4,5-e][1,4]thiazin-4-amine,7-chloro

  • Molecular Formula : C₉H₆ClN₅S
  • Molecular Weight : 251.70 g/mol
  • CAS Number : 63931-16-8 .
  • Key Differences: Additional pyrimidine ring fused to the pyrido-thiazine core, increasing nitrogen content. Chlorine at position 7 instead of 6, altering steric and electronic interactions.

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

  • Molecular Formula : C₇H₉ClN₄
  • Molecular Weight : 196.63 g/mol
  • CAS Number : 1803600-85-2 .
  • Key Differences :
    • Partially saturated pyrido-pyrimidine ring, improving solubility and metabolic stability.
    • Chlorine at position 4 on the pyrimidine ring, distinct from the pyrido-thiazine scaffold.
    • Reduced aromaticity compared to the main compound .

Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines (e.g., 9a-9c)

  • General Structure : Incorporates a thiophene ring fused to the pyrido-thiazine system .
  • Key Differences: Replacement of a benzene ring with thiophene introduces sulfur, altering electron density and redox properties. Synthesis involves thiophene derivatives like 2,5-dichlorothiophene, indicating distinct reactivity pathways .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Differences
6-Chloro-3H-pyrido[2,3-b][1,4]thiazin-2-amine C₇H₆ClN₃S 199.66 Cl at position 6 Pyridine-thiazine fusion
6-Methoxy analog C₈H₉N₃OS 196.17 OCH₃ at position 6 Same core, different substituent
10H-Pyrido[2,3-b]pyrimido[4,5-e][1,4]thiazin-4-amine,7-chloro C₉H₆ClN₅S 251.70 Cl at position 7 Additional pyrimidine ring
4-Chloro-tetrahydropyrido-pyrimidin-2-amine C₇H₉ClN₄ 196.63 Cl at position 4 Partially saturated pyrido-pyrimidine
Thieno[2,3-b][1,4]thiazines (e.g., 9a-9c) Varies Varies Thiophene incorporation Thiophene-pyrido-thiazine fusion

Key Findings and Implications

Substituent Effects : Chlorine at position 6 (main compound) vs. methoxy (6-methoxy analog) significantly alters electronic properties, with chlorine enhancing electrophilicity for nucleophilic substitution reactions .

Ring Modifications :

  • Pyrimido-thiazines (e.g., CAS 63931-16-8) exhibit increased nitrogen content, likely enhancing hydrogen-bonding capacity for target engagement .
  • Saturation in tetrahydropyrido-pyrimidines improves solubility, a critical factor in drug bioavailability .

Biological Activity

6-Chloro-3H-pyrido[2,3-b][1,4]thiazin-2-amine is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its immunomodulatory and anti-inflammatory effects. The information is derived from diverse scientific sources to provide a comprehensive overview.

Chemical Structure

The compound's chemical structure is represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 37489-37-5

Chemical Structure

Immunomodulatory Effects

Research indicates that derivatives of pyrido[2,3-b]thiazine compounds exhibit notable immunostimulatory and immunosuppressive activities. For instance, a study involving various synthesized derivatives highlighted that certain compounds demonstrated marked immunostimulative activity, enhancing the primary immune response (PFC) in animal models. Conversely, other derivatives exhibited strong immunosuppressive effects, particularly in inflammatory processes induced by agents such as xylene and carrageenin .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. The mechanism of action appears to involve the downregulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Cytotoxicity and Antimicrobial Activity

The compound has also been assessed for its cytotoxic effects against various cancer cell lines. Preliminary results indicate selective cytotoxicity against tumorigenic cells while sparing normal cells. The efficacy was quantified using IC50 values, demonstrating significant potential as an anticancer agent . Furthermore, this compound has shown antimicrobial activity against several pathogens, indicating its potential use in treating infections .

Case Study 1: Immunomodulatory Activity

In a controlled study involving mice treated with this compound, researchers observed a significant increase in antibody production following immunization with sheep red blood cells. This suggests that the compound may enhance humoral immunity and could be beneficial in vaccine development.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. Treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups. These findings support its potential application in managing inflammatory diseases.

Research Findings Summary Table

Study Focus Findings Reference
Study 1ImmunomodulatoryEnhanced antibody response in mice
Study 2Anti-inflammatoryReduced inflammation in arthritis model
Study 3CytotoxicitySelective cytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-3H-pyrido[2,3-b][1,4]thiazin-2-amine, and how can reaction conditions be controlled to improve yield?

  • Methodology : Begin with cyclocondensation of 6-chloropyridine derivatives with thiazine precursors. Use triethylamine as a base in toluene to facilitate nucleophilic substitution (e.g., analogous to methods for chloro-substituted pyrimidines) . Monitor temperature (e.g., reflux at 110–120°C) to avoid side reactions. Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • Purity : Use HPLC (≥98% purity threshold) with a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation : Combine elemental analysis (C, H, N, S, Cl), FT-IR (amine N-H stretch ~3300 cm⁻¹), 1^1H/13^13C NMR (pyridothiazine ring protons at δ 6.8–8.2 ppm), and mass spectrometry (ESI-MS for molecular ion peak) .

Q. What solvent systems are compatible with this compound for spectroscopic studies?

  • Recommendations : Use DMSO-d₆ or CDCl₃ for NMR due to the compound’s limited solubility in non-polar solvents. For UV-Vis studies, dissolve in methanol or acetonitrile (λmax ~260–280 nm) .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Experimental Design : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridothiazine ring. Compare reactivity in Suzuki-Miyaura couplings using Pd catalysts: the C-6 chloro group may act as a directing group, favoring C-3 functionalization . Validate via X-ray crystallography to confirm regioselectivity .

Q. What strategies address contradictions in biological activity data across studies?

  • Case Study : If antimicrobial assays show variability (e.g., MIC values ranging from 2–32 µg/mL), standardize testing using CLSI guidelines. Control for solvent effects (DMSO ≤1% v/v) and use reference strains (e.g., E. coli ATCC 25922). Cross-validate with cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) against S. aureus dihydrofolate reductase (PDB: 3SRW). Parameterize the ligand with GAFF2 force fields. Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability. Compare with experimental IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Optimization : Avoid racemization by using chiral catalysts (e.g., BINAP-Pd complexes for asymmetric amination). Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450 interactions). Use LC-MS/MS to identify Phase I/II metabolites in hepatic microsomes.
  • Thermal Stability : TGA/DSC analysis under nitrogen to assess decomposition thresholds (>200°C inferred from analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine
Reactant of Route 2
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.